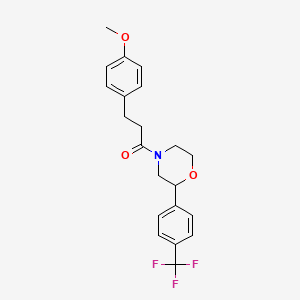

3-(4-Methoxyphenyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Methoxyphenyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-one is an organic compound that features a complex structure with both aromatic and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-one typically involves multiple steps:

Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 4-methoxybenzaldehyde, which is then subjected to a series of reactions to introduce the trifluoromethylphenyl group.

Morpholine Introduction: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the morpholine moiety.

Final Coupling: The final step involves coupling the intermediate with the morpholine derivative under specific conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions typically involve Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 4-methoxybenzoic acid, while reduction could produce 3-(4-methoxyphenyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-ol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the biological activity of many compounds.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of both aromatic and morpholine groups suggests it might interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism by which 3-(4-Methoxyphenyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-one exerts its effects depends on its specific application. In a biological context, it might interact with proteins or enzymes, altering their function. The trifluoromethyl group can enhance binding affinity to certain targets, while the morpholine ring can improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

3-(4-Methoxyphenyl)-1-(2-phenyl)morpholino)propan-1-one: Lacks the trifluoromethyl group, which may result in different biological activity.

3-(4-Hydroxyphenyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-one: The hydroxy group can significantly alter the compound’s reactivity and interaction with biological targets.

3-(4-Methoxyphenyl)-1-(2-(4-chlorophenyl)morpholino)propan-1-one: The chloro group can influence the compound’s electronic properties and reactivity.

Uniqueness

The presence of the trifluoromethyl group in 3-(4-Methoxyphenyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-one makes it unique compared to its analogs. This group is known to enhance metabolic stability and binding affinity, which can be crucial for its effectiveness in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

The compound 3-(4-Methoxyphenyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings from diverse sources.

Chemical Structure

The compound's structure can be delineated as follows:

- Molecular Formula : C20H20F3N1O2

- Molecular Weight : 373.38 g/mol

- Key Functional Groups :

- Methoxy group (-OCH3)

- Trifluoromethyl group (-CF3)

- Morpholine ring

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the realms of anticancer and antimicrobial properties. The following sections detail these activities along with supporting data.

Anticancer Activity

Recent studies have highlighted the anticancer potential of the compound. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Mechanism of Action :

- Induction of apoptosis via the mitochondrial pathway.

- Inhibition of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Case Study: In Vitro Evaluation

A study conducted on human breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that treatment with this compound resulted in a significant decrease in cell viability. The half-maximal inhibitory concentration (IC50) values were found to be approximately:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| MDA-MB-231 | 12.8 |

These results suggest a potent anticancer effect, warranting further investigation into its therapeutic potential.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against various bacterial strains.

Antibacterial Efficacy

In vitro studies assessed the Minimum Inhibitory Concentration (MIC) against several pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Target Proteins :

- Inhibition of enzymes involved in DNA replication and repair.

- Interaction with membrane proteins leading to increased permeability and subsequent cell death.

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3NO3/c1-27-18-9-2-15(3-10-18)4-11-20(26)25-12-13-28-19(14-25)16-5-7-17(8-6-16)21(22,23)24/h2-3,5-10,19H,4,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXFIXSGLUGNAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.